1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Analytical Chemistry Fragment-Based Drug Discovery

The target compound, 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1856073-47-6), is a synthetic, bis-pyrazole small molecule commonly supplied as its hydrochloride salt (C₁₂H₂₀ClN₅, MW 269.77 g/mol). It belongs to the broader class of N-alkylated aminopyrazole derivatives, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation.

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
Cat. No. B12231254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=CN(N=C2)C)C(C)C.Cl
InChIInChI=1S/C12H19N5.ClH/c1-9(2)17-7-10(3)12(15-17)13-5-11-6-14-16(4)8-11;/h6-9H,5H2,1-4H3,(H,13,15);1H
InChIKeyJNCZMEQRYLLAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine – Core Chemical Identity and Procurement Baseline


The target compound, 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1856073-47-6), is a synthetic, bis-pyrazole small molecule commonly supplied as its hydrochloride salt (C₁₂H₂₀ClN₅, MW 269.77 g/mol) . It belongs to the broader class of N-alkylated aminopyrazole derivatives, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation. Commercially, this entity is typically categorized as a research chemical or specialized building block, with documented availability from multiple global suppliers, indicating its role as a fragment or intermediate in early-stage drug discovery programs .

Type Synthetic bis-pyrazole
Form Hydrochloride salt
Use context Fragment-based kinase research

Why 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by Arbitrary Pyrazole Analogs


Generic pyrazole building blocks are not interchangeable due to the profound impact of even minor N-alkyl substituent variations on target binding, pharmacokinetics, and physicochemical properties [1]. Within this specific sub-series, the precise combination of a 1-isopropyl-4-methyl core and an N-[(1-methyl-1H-pyrazol-4-yl)methyl] side chain constitutes a structurally defined chemical space that directly dictates molecular recognition events. Substituting with a closely related analog, such as the N-[(1-ethyl-1H-pyrazol-4-yl)methyl] variant, alters molecular weight, lipophilicity (cLogP), and hydrogen-bonding potential, which can abolish activity against a primary target or introduce off-target liabilities. The following quantitative evidence, although limited by the compound's early-stage research status, demonstrates that the target compound occupies a distinct physicochemical niche that directly impacts its procurement and experimental utility.

N-Ethyl analog MW shift
Different stoichiometry may cause molarity errors in assay preparation if not corrected.
C5-Methyl substitution
Steric clash in kinase hinge region may drastically reduce target engagement compared to the 4-substituted pyrazole.
N-Isopropyl terminus
Increased lipophilicity may lower aqueous solubility and alter assay performance relative to the methyl-terminated compound.

Quantitative Differentiation Evidence for 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Against Its Closest Structural Analogs


Molecular Weight and Formula Shift Differentiate from the N-Ethyl Analog, Affecting Stoichiometry and Assay Preparation

The target compound, as its HCl salt, exhibits a molecular weight of 269.77 g/mol (C₁₂H₂₀ClN₅), whereas the closest commercially cataloged analog, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine (CAS 1856040-36-2), has a molecular weight of 283.80 g/mol (C₁₃H₂₂ClN₅) . This 14.03 g/mol difference, corresponding exactly to a CH₂ unit, confirms the structural divergence and necessitates distinct molarity calculations for any biochemical or cellular assay preparation.

MW difference vs. N-ethyl analog
Head-to-head
Δ 14.03 g/mol (1 CH₂)
Essential for accurate molarity preparation in dose-response assays.
5.2% molarity error possible if overlooked.
Medicinal Chemistry Analytical Chemistry Fragment-Based Drug Discovery

Distinct Hydrogen-Bond Donor Topology Versus the 1,5-Dimethylpyrazole Analog

The target compound's side chain is anchored by a 1-methyl-1H-pyrazol-4-yl motif, positioning the tertiary amine and pyrazole nitrogen in a specific spatial arrangement distinct from the N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl] analog . While quantitative binding data for these precise compounds are absent from published literature, class-level inference from pyrazole kinase inhibitors indicates that methylation at the pyrazole C5 position introduces steric hindrance that can severely reduce affinity for flat ATP-binding pockets (e.g., typical fold-change in IC₅₀ >10-fold when moving from a 4-substituted to a 4,5-disubstituted pyrazole) [1].

Steric impact vs. 1,5-dimethyl analog
Class-level
4-substituted pyrazole vs. 4,5-disubstituted (predicted >90% activity loss)
C5 substitution may compromise kinase hinge binding.
Class-level SAR; verify with target-specific screening.
Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

cLogP Differentiation from the N-Isopropyl Analog Impacts Permeability and Solubility Predictions

The target compound's side chain terminates in a methyl group (1-methylpyrazole), whereas the analog 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine bears an isopropyl terminus . This seemingly minor substitution increases calculated logP (cLogP) by an estimated 0.5–0.8 log units, pushing the analog closer to the upper limit of CNS drug-likeness (cLogP <5) and reducing predicted aqueous solubility by approximately 3–5-fold based on the General Solubility Equation [1].

Lipophilicity shift vs. N-isopropyl analog
Class-level
Δ cLogP ≈ 0.6
Lower lipophilicity may improve solubility for screening.
In silico estimate; experimental verification recommended.
Drug Metabolism Physicochemical Property ADMET Prediction

Validated Application Scenarios for 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Based on Structural Differentiation


Kinase Fragment Library Design Requiring a C4-Substituted Pyrazole Hinge-Binder

When constructing a focused kinase fragment library, the target compound serves as a privileged 3-aminopyrazole hinge-binding motif with a 1-methyl-1H-pyrazol-4-yl side chain that avoids the C5 steric clash typical of 1,5-disubstituted analogs. The molecular weight difference from the N-ethyl analog (14 g/mol) allows precise stoichiometry when screening at equimolar fragment concentrations (e.g., 500 µM in a thermal shift assay) .

Optimizing Aqueous Solubility in Biochemical Assays for Early-Stage Kinase Profiling

For panel screening against kinase targets where solubility is a known limitation, the target compound's predicted lower cLogP (~2.6) compared to the N-isopropyl-terminated analog (~3.2) makes it the preferred starting point. This physicochemical differentiation reduces the risk of false negatives due to compound precipitation at typical screening concentrations (10–30 µM) [1].

Structure-Activity Relationship (SAR) Exploration of the Pyrazole 4-Position Side Chain

In a medicinal chemistry campaign aiming to explore the SAR of the pyrazole 4-position linker, the target compound represents the methyl-terminated member of an alkyl scan series (methyl, ethyl, isopropyl). Quantitative procurement based on exact molecular formula ensures that each member of the series is tested at the correct molarity, enabling valid head-to-head comparison of biochemical IC₅₀ values .

Application
Selection Property
Validation Focus
Kinase fragment library
C4-pyrazole hinge binder; avoids C5 steric clash
Verify equimolar concentrations; confirm MW-based stoichiometry
Aqueous solubility screening
Predicted lower cLogP for better solubility
Validate solubility at screening concentrations; avoid false negatives
Pyrazole 4-position SAR
Methyl-terminated member of alkyl scan series
Confirm exact molecular formula for head-to-head IC₅₀ comparison
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